Tosylate vs. Hydroxyl Leaving Group Ability
The tosylate group in 3-hydroxypropyl 4-methylbenzenesulfonate is a significantly better leaving group than the original hydroxyl group from which it is derived. This is a critical differentiation point when selecting an alkylating agent or intermediate for nucleophilic substitution reactions [1].
| Evidence Dimension | Conjugate acid pKa (a measure of leaving group ability) |
|---|---|
| Target Compound Data | pKa of tosic acid (conjugate acid) = -2.8 [1] |
| Comparator Or Baseline | pKa of water (conjugate acid of hydroxide) = 15.7 [1] |
| Quantified Difference | ΔpKa ≈ 18.5 (lower pKa indicates better leaving group) |
| Conditions | pKa values in aqueous solution, reflecting relative leaving group stability |
Why This Matters
The tosylate group enables efficient nucleophilic substitution reactions under mild conditions, which is essential for high-yield synthesis of complex molecules without side reactions, thereby reducing procurement of alternative, often more hazardous, reagents (e.g., alkyl halides).
- [1] University of Calgary. Organic Chemistry Course: Ch8 - Tosylates. View Source
